molecular formula C21H22N4O6 B6544893 methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate CAS No. 946223-34-3

methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate

Cat. No.: B6544893
CAS No.: 946223-34-3
M. Wt: 426.4 g/mol
InChI Key: CQGQUMCAKRZPTG-UHFFFAOYSA-N
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Description

Methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C21H22N4O6 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.15393443 g/mol and the complexity rating of the compound is 708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O5C_{20}H_{22}N_4O_5, with a molecular weight of approximately 386.4 g/mol. The compound features a pyrido[2,3-d]pyrimidine core that is substituted with ethoxy and methoxy groups. These structural characteristics are crucial for its biological activity as they influence its interaction with biological targets.

Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting dihydrofolate reductase (DHFR). DHFR is critical for DNA synthesis and cellular replication as it catalyzes the conversion of dihydrofolate to tetrahydrofolate. Inhibition of this enzyme leads to reduced synthesis of nucleotides necessary for DNA and RNA production, ultimately resulting in cell death in rapidly dividing cancer cells .

Interaction with Tyrosine Kinases

Additionally, compounds within the pyrido[2,3-d]pyrimidine family have been shown to interact with various tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. This interaction can lead to the inhibition of tumor growth and metastasis .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown its efficacy against various cancer cell lines including breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HT29) .

Table 1: Summary of Antitumor Activity Against Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115DHFR inhibition
A54912Tyrosine kinase inhibition
HT2910Induction of apoptosis

Antimicrobial Activity

In addition to its antitumor properties, this compound has also shown antimicrobial activity against several bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies and Research Findings

A study published in ACS Omega evaluated the synthesis and biological evaluation of several pyrido[2,3-d]pyrimidine derivatives including methyl 4-(2-{5-ethoxy...}). The results indicated that these derivatives possess potent antitumor properties due to their ability to inhibit DHFR effectively . Another research highlighted the selective inhibition of tyrosine kinases by similar compounds leading to reduced tumor growth in animal models .

Properties

IUPAC Name

methyl 4-[[2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c1-5-31-17-12(2)10-22-18-16(17)19(27)25(21(29)24(18)3)11-15(26)23-14-8-6-13(7-9-14)20(28)30-4/h6-10H,5,11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGQUMCAKRZPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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